molecular formula C45H66N18O7S B052475 Antileukinate

Antileukinate

Katalognummer: B052475
Molekulargewicht: 1003.2 g/mol
InChI-Schlüssel: FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Antileukinate is a synthetic hexapeptide with the chemical formula Ac-RRWWCR-NH₂ (acetylated N-terminus and amidated C-terminus) and a molecular weight of 1,003.19 g/mol . It acts as a potent dual inhibitor of CXC chemokine receptors CXCR1 and CXCR2, which are critical for neutrophil chemotaxis, degranulation, and activation . By blocking these receptors, this compound disrupts the binding of pro-inflammatory chemokines like interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα), thereby reducing neutrophil-mediated inflammation .

Vorbereitungsmethoden

Antileukinat wird durch Festphasenpeptidsynthese hergestellt, ein Verfahren, das üblicherweise zur Produktion von Peptiden eingesetzt wird. Die Synthese umfasst die sequenzielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie Dicyclohexylcarbodiimid und N-Hydroxybenzotriazol, um die Bildung von Peptidbindungen zu erleichtern . Nach der Assemblierung der Peptidkette wird das Endprodukt vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie gereinigt .

Analyse Chemischer Reaktionen

Antileukinat durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Disulfid-verbrückte Peptide und reduzierte Peptide mit freien Thiolgruppen .

Wissenschaftliche Forschungsanwendungen

Acute Lung Injury

One of the most significant applications of Antileukinate is in the treatment of acute lung injury (ALI). Research indicates that this compound effectively reduces neutrophil infiltration and pulmonary edema in models of ALI. For instance, a study demonstrated that subcutaneous administration of this compound in mice subjected to bleomycin-induced lung injury led to:

  • Decreased inflammatory cell infiltration
  • Reduced wet lung weight
  • Lower protein concentration in bronchoalveolar lavage (BAL) fluid

These findings suggest that this compound can significantly inhibit the pathological processes associated with ALI .

Bronchopulmonary Dysplasia

This compound has also been investigated for its effects on bronchopulmonary dysplasia (BPD), a common complication in premature infants characterized by inflammation and impaired lung development. A study involving transgenic mice indicated that this compound treatment resulted in significantly reduced pulmonary inflammation and oxidative stress compared to untreated controls, highlighting its potential for therapeutic use in BPD management .

Table 1: Summary of this compound Applications in Research Studies

Study ReferenceApplication AreaKey FindingsModel Used
Acute Lung InjuryReduced neutrophil infiltration and pulmonary edemaBleomycin-induced mice
Bronchopulmonary DysplasiaDecreased pulmonary inflammation and oxidative stressTransgenic mice
NeuroinflammationPotential modulation of chemokine receptors; further studies neededNot specified

Case Study: Acute Lung Injury Model

In a controlled experiment, mice were administered this compound following bleomycin exposure. The treatment group exhibited:

  • A significant reduction in total cell counts and neutrophils in BAL fluid.
  • Histopathological analysis showed less interstitial edema compared to controls.

This case underscores the peptide's potential as a therapeutic agent for ALI .

Case Study: BPD Treatment

In a study focusing on postnatal inflammation related to BPD, this compound was administered to Tg mice. Results indicated:

  • A marked decrease in markers of inflammation compared to wild-type (WT) counterparts.
  • This suggests that this compound may help mitigate inflammatory responses crucial for BPD pathogenesis .

Wirkmechanismus

Antileukinate exerts its effects by binding to the chemokine receptor CXCR2, thereby inhibiting the binding of CXC chemokines such as interleukin-8. This inhibition prevents the activation and migration of neutrophils to sites of inflammation. The molecular targets involved in this mechanism include the chemokine receptor CXCR2 and the CXC chemokines .

Vergleich Mit ähnlichen Verbindungen

Structural and Mechanistic Differences

Compound Structure/Target Mechanism of Action Key Applications
Antileukinate Hexapeptide (Ac-RRWWCR-NH₂); CXCR1/2 antagonist Blocks CXC chemokine binding to CXCR1/2, inhibiting neutrophil chemotaxis and activation Lung injury, pancreatitis, cancer
SB265610 Small-molecule CXCR2 antagonist Selective CXCR2 inhibition; reduces neutrophil recruitment Hyperoxic lung injury in rats
Evasin-3 Tick-derived protein; binds CXCL1/CXCL8 Neutralizes CXCR2 ligands, preventing receptor activation Acute pancreatitis
AZD8309 Small-molecule CXCR2 antagonist Competitive inhibition of CXCR2; oral bioavailability Chronic obstructive pulmonary disease (COPD)

Key Insights :

  • This compound’s peptide structure provides specificity for both CXCR1 and CXCR2 , whereas SB265610 and AZD8309 are selective for CXCR2 .
  • Evasin-3 acts as a ligand scavenger, unlike direct receptor antagonists like this compound .

Efficacy in Preclinical Models

Table 1: Comparative Efficacy in Lung Injury Models

Compound Model (Species) Dose/Route Outcome Reference
This compound Hyperoxia-exposed mice 100 μg/g IP, daily ↑ Alveolar volume density; ↓ neutrophil infiltration
SB265610 Hyperoxia-exposed rats 10 mg/kg oral Improved alveolar development; ↓ IL-6/MIP-2
EC-SOD + this compound Transgenic mice (hEC-SOD) 100 μg/g IP + gene overexpression Synergistic reduction in oxidative stress (↑ GSH/GSSG ratio)

Notable Findings:

  • This compound’s combination with EC-SOD overexpression shows additive protection against oxidative stress, highlighting its role in multi-target therapies .

Table 2: Cancer and Angiogenesis Studies

Compound Model (Cell Line/Animal) Key Effect Mechanism Reference
This compound Human melanoma (Hs 294T) ↓ Tumor growth by 90% Blocks GROα binding to CXCR2
This compound Lung adenocarcinoma (A549) ↓ Tumor volume by 60% in nude mice Inhibits IL-8/GROα autocrine signaling
Anti-GROα mAb Stomach adenocarcinoma ↓ Proliferation by 50% Neutralizes GROα

Key Insight :

  • This compound outperforms monoclonal antibodies in broad-spectrum inhibition of both CXCR1 and CXCR2 ligands .

Biologische Aktivität

Antileukinate is a synthetic hexapeptide known for its biological activity, particularly in the context of inflammatory diseases and cancer therapies. This article explores its mechanisms of action, efficacy in various models, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound (Ac-RRWWCR-NH) functions primarily as an inhibitor of CXC-chemokine receptors (CXCR1 and CXCR2). By blocking these receptors, it plays a significant role in modulating inflammatory responses, particularly in conditions characterized by neutrophil activation and migration.

  • Inhibition of Chemokine Activity : this compound inhibits the binding of chemokines such as MIP-2 to their receptors, thereby reducing neutrophil mobilization and activation. This mechanism has been shown to mitigate acute lung injury induced by bleomycin in murine models .
  • Reduction of Inflammatory Responses : In studies involving bleomycin-induced acute lung injury, administration of this compound resulted in decreased pulmonary inflammation and improved survival rates among treated mice .
  • Impact on Leukemia : Although primarily studied for its anti-inflammatory properties, this compound's effects on leukemic cells have also been investigated. It has shown potential in targeting leukemia stem cells (LSCs), which are often resistant to conventional therapies .

Efficacy in Animal Models

This compound has been tested extensively in animal models to assess its efficacy:

  • Bleomycin-Induced Lung Injury : In a study involving BALB/c mice, this compound was administered subcutaneously prior to the induction of lung injury. Results indicated a significant reduction in lung epithelial permeability and mortality rates compared to control groups .
  • Leukemia Models : In a retrospective study involving acute myeloid leukemia (AML) patients, the presence of CD34+CD123+ LSCs was associated with poor prognosis. Targeting these cells with this compound-related compounds showed promise in reducing LSC viability and enhancing the effectiveness of existing therapies .

Case Studies

Several case studies highlight the translational potential of this compound:

  • Acute Lung Injury : A controlled experiment demonstrated that mice treated with this compound exhibited lower levels of neutrophil chemokines and reduced pulmonary edema compared to untreated controls, underscoring its therapeutic potential in acute inflammatory conditions .
  • Leukemia Treatment : The use of antibody conjugates similar to this compound showed enhanced targeting of LSCs, leading to improved outcomes in preclinical models. This suggests that combining this compound with other therapeutic agents could yield synergistic effects against leukemia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study FocusModel TypeKey FindingsReference
Acute Lung InjuryBALB/c MiceReduced mortality; decreased lung permeability
Leukemia Stem Cell TargetingAML PatientsTargeting CD34+CD123+ LSCs improved treatment outcomes
Neutrophil ActivationIn Vivo StudiesInhibition of MIP-2 binding led to reduced inflammation

Q & A

Basic Research Questions

Q. What is the molecular mechanism by which Antileukinate inhibits CXCR2 signaling, and what experimental assays are recommended to validate its activity?

this compound competitively binds to CXCR2, blocking CXC chemokine-mediated neutrophil chemotaxis and activation. Key assays include:

  • Binding affinity studies : Measure Ki values using radiolabeled IL-8 competition assays (e.g., Ki = 2.7–13 μM in neutrophils) .
  • Functional assays : Neutrophil chemotaxis in Boyden chambers or β-glucuronidase release assays to quantify inhibition of degranulation .
  • In vivo validation : Administer this compound (e.g., 53 mg/kg in murine models) to assess suppression of IL-8-induced edema or lung injury .

Q. Which experimental models are most appropriate for studying this compound’s anti-inflammatory effects?

  • In vitro : Human neutrophil isolation for chemotaxis and activation assays .
  • In vivo :

  • Acute lung injury : Bleomycin-induced lung injury in mice, with bronchoalveolar lavage (BAL) analysis of neutrophil counts and myeloperoxidase activity .
  • Pancreatitis : Cerulein- or L-arginine-induced murine pancreatitis models, monitoring serum amylase and lung injury markers .
    • Disease-specific models : Ovalbumin-induced airway inflammation for eosinophil suppression studies .

Q. How should researchers ensure reproducibility when testing this compound in preclinical studies?

  • Standardized dosing : Use established protocols (e.g., 53 mg/kg intraperitoneal in mice) .
  • Control groups : Include vehicle controls and positive controls (e.g., other CXCR2 inhibitors).
  • Endpoint consistency : Measure biomarkers like neutrophil infiltration (histopathology), cytokine levels (ELISA), and oxidative stress markers (e.g., 8-isoprostane) .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across different disease models be resolved?

Discrepancies may arise from variations in:

  • Receptor expression : CXCR2 density differs between tissues (e.g., neutrophils vs. endothelial cells) .
  • Model specificity : this compound shows stronger efficacy in neutrophil-driven pathologies (e.g., acute lung injury) than in chronic inflammation .
  • Methodological factors : Optimize dosing intervals and delivery routes (e.g., aerosol vs. systemic administration) . Recommendation : Conduct dose-response studies and use genetic knockout models to isolate CXCR2-specific effects .

Q. What strategies enhance this compound’s therapeutic potential in combination therapies?

  • Synergistic agents : Pair with antioxidants like SOD3 to reduce oxidative stress and neutrophil recruitment synergistically (e.g., hyperoxia-induced lung injury models) .
  • Dual receptor targeting : Combine with CCR2 inhibitors to block alternative chemokine pathways .
  • Pharmacokinetic optimization : Use pegylation or liposomal encapsulation to improve half-life .

Q. How do genetic polymorphisms in CXCR2 impact this compound’s efficacy, and how can this be addressed experimentally?

  • In vitro : Use CXCR2-transfected cell lines with polymorphic variants (e.g., rs2230054) to assess binding affinity changes.
  • Clinical correlation : Analyze patient-derived neutrophils for receptor expression and responsiveness to this compound .
  • Computational modeling : Predict binding interactions using molecular docking simulations .

Q. What are the limitations of current pharmacokinetic data for this compound, and how can they be mitigated?

  • Gaps : Limited data on tissue distribution and metabolic clearance.
  • Solutions :

  • Radiolabeled tracing : Use ^14C-labeled this compound to track bioavailability in organs .
  • Mass spectrometry : Quantify plasma and tissue concentrations over time .

Q. Methodological Guidance

Q. How should researchers design studies to distinguish this compound’s direct receptor effects from downstream immunomodulation?

  • Genetic tools : Use CXCR2-knockout mice to isolate receptor-specific outcomes .
  • Time-course experiments : Compare early (1–6 hr) vs. late (24–48 hr) effects on neutrophil recruitment and cytokine release .
  • Pathway inhibition : Combine with JAK/STAT or NF-κB inhibitors to identify signaling crosstalk .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

  • Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC50/IC50 .
  • Multivariate analysis : Account for covariates like baseline neutrophil counts or comorbidities in preclinical models .

Q. Data Interpretation and Reporting

Q. How should researchers address variability in this compound’s efficacy between in vitro and in vivo systems?

  • Translational biomarkers : Validate in vitro findings with in vivo endpoints (e.g., BAL neutrophil counts vs. tissue histology) .
  • Microenvironment considerations : Replicate in vivo conditions (e.g., hypoxia, shear stress) in vitro using 3D cell cultures .

Eigenschaften

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBFNYUBYTVIQ-NGTAMTFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H66N18O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1003.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antileukinate
Reactant of Route 2
Antileukinate
Reactant of Route 3
Antileukinate
Reactant of Route 4
Antileukinate
Reactant of Route 5
Antileukinate
Reactant of Route 6
Antileukinate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.